n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine

Description

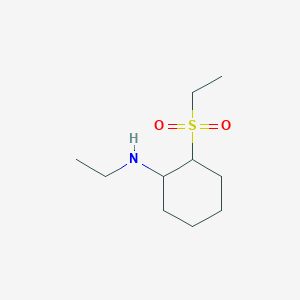

n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethylamine substituent at position 1 and an ethylsulfonyl (-SO₂C₂H₅) group at position 2.

Properties

Molecular Formula |

C10H21NO2S |

|---|---|

Molecular Weight |

219.35 g/mol |

IUPAC Name |

N-ethyl-2-ethylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21NO2S/c1-3-11-9-7-5-6-8-10(9)14(12,13)4-2/h9-11H,3-8H2,1-2H3 |

InChI Key |

YDAKWBCAEDHZNL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCCCC1S(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Cyclohexenyl Precursors

A common approach involves starting from 2-(1-cyclohexenyl)ethylamine or related cyclohexenyl nitriles, which are then hydrogenated to yield the corresponding cyclohexylamine derivatives.

- Example procedure (from patent CN105859566A):

- React 1,1-cyclohexene-1-acetonitrile with hydrogen bromide to form 1-bromocyclohexane acetonitrile.

- Catalytic hydrogenation of this intermediate using a nickel-palladium alloy catalyst under 1–5 MPa hydrogen pressure at 50–120 °C for 1–2 hours produces 1-bromocyclohexane ethylamine.

- Treatment with saturated sodium hydroxide ethanol solution at 80–150 °C for 1–2 hours yields 2-(1-cyclohexenyl)ethylamine.

This three-step process is efficient and suitable for industrial scale, offering high conversion rates and relatively mild conditions.

| Step | Reactants | Conditions | Catalyst | Product |

|---|---|---|---|---|

| 1 | 1,1-Cyclohexene-1-acetonitrile + HBr (30-45%) | 40 °C, 1–2 h | None | 1-Bromocyclohexane acetonitrile |

| 2 | Intermediate + H2 | 50–120 °C, 1–2 h, 1–5 MPa H2 | Ni-Pd alloy | 1-Bromocyclohexane ethylamine |

| 3 | Intermediate + NaOH (saturated in EtOH) | 80–150 °C, 1–2 h | None | 2-(1-Cyclohexenyl)ethylamine |

Alternative Reductive Methods

- Lithium metal reductions at low temperatures (-100 to -10 °C) under inert atmosphere can also be employed to reduce nitrile intermediates to amines with controlled selectivity and minimized over-reduction.

Introduction of Ethylsulfonyl Group at the 2-Position

The ethylsulfonyl substituent can be introduced by sulfonylation of the cyclohexylamine intermediate or a suitable precursor.

- Typical sulfonylation reaction :

React the cyclohexylamine intermediate with ethylsulfonyl chloride in an inert solvent (e.g., dichloromethane) at low temperature (0 °C) to selectively install the ethylsulfonyl group at the 2-position. - The reaction is usually stirred for 1 hour at 0 °C before workup and purification by flash chromatography.

| Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Ethylsulfonyl chloride + cyclohexylamine | CH2Cl2 or similar | 0 °C | 1 h | Controlled addition to avoid overreaction |

N-Ethylation of the Cyclohexan-1-Amine

N-alkylation of the amine nitrogen with ethyl groups can be accomplished via reductive amination or nucleophilic substitution.

Reductive Amination

- Combine the cyclohexan-1-amine intermediate with acetaldehyde (or equivalent ethyl source aldehyde) and a reducing agent such as sodium cyanoborohydride in methanol or dichloromethane at room temperature for 16 hours.

- Acid catalyst like acetic acid is added to facilitate imine formation.

- After reaction completion, the mixture is worked up by extraction and purified by chromatography.

Alkylation Using Alkyl Halides

- React the amine with ethyl bromide or ethyl iodide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate or sodium bicarbonate.

- Microwave heating at 100–150 °C for 15–30 minutes can accelerate the reaction.

| Method | Reagents | Solvent | Conditions | Catalyst/Base | Notes |

|---|---|---|---|---|---|

| Reductive amination | Cyclohexylamine + acetaldehyde + NaCNBH3 | MeOH or CH2Cl2 | 20 °C, 16 h | AcOH | Mild, selective |

| Alkylation | Cyclohexylamine + ethyl halide | DMF | 100–150 °C, 15–30 min (microwave) | K2CO3 or NaHCO3 | Rapid, requires heating |

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Nitrile bromination | 1,1-Cyclohexene-1-acetonitrile | HBr (30-45%) | 40 °C, 1–2 h | 1-Bromocyclohexane acetonitrile |

| 2 | Catalytic hydrogenation | 1-Bromocyclohexane acetonitrile | Ni-Pd alloy, H2 | 50–120 °C, 1–2 h, 1–5 MPa | 1-Bromocyclohexane ethylamine |

| 3 | Base hydrolysis | 1-Bromocyclohexane ethylamine | Saturated NaOH in EtOH | 80–150 °C, 1–2 h | 2-(1-Cyclohexenyl)ethylamine |

| 4 | Sulfonylation | 2-(1-Cyclohexenyl)ethylamine | Ethylsulfonyl chloride | 0 °C, 1 h | 2-(Ethylsulfonyl)cyclohexan-1-amine |

| 5 | N-Ethylation | 2-(Ethylsulfonyl)cyclohexan-1-amine | Acetaldehyde + NaCNBH3 or ethyl halide + base | 20 °C, 16 h or 100–150 °C, 15–30 min | This compound |

Chemical Reactions Analysis

Types of Reactions: n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted amines or amides.

Scientific Research Applications

n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Ethyl-2-methanesulfonylcyclohexan-1-amine (CAS 1343701-24-5)

- Molecular Formula: C₉H₁₉NO₂S .

- Key Differences :

- Sulfonyl Group : Methanesulfonyl (-SO₂CH₃) replaces ethylsulfonyl, reducing steric bulk and lipophilicity.

- Molecular Weight : 205.32 g/mol vs. estimated ~225 g/mol for the target compound.

- Implications :

- The smaller sulfonyl group may enhance aqueous solubility but reduce membrane permeability compared to the ethylsulfonyl analog.

- Synthetic routes likely involve similar sulfonation or oxidation steps but with methyl vs. ethyl precursors.

2-Ethyl-N-methylcyclohexan-1-amine (CAS 252854-42-5)

- Molecular Formula : C₉H₁₉N .

- Key Differences :

- Substituents : Lacks a sulfonyl group; features ethyl and methyl groups at positions 2 and 1, respectively.

- Polarity : Less polar due to the absence of the sulfonyl moiety.

- Physical Properties :

- Liquid at room temperature; molecular weight 141.26 g/mol.

N-Ethyl-1-phenylcyclohexan-1-amine (CAS 2201-15-2)

- Molecular Formula : C₁₄H₂₁N .

- Key Differences :

- Aromatic Substituent : A phenyl group replaces the ethylsulfonyl moiety.

- Electron Effects : The phenyl group is electron-withdrawing but less polar than sulfonyl.

- Safety Profile: Limited hazard data, but safety data sheet (SDS) recommends medical consultation upon exposure .

2-Ethyl-N-methylhexan-1-amine (CAS 19734-51-1)

- Molecular Formula : C₉H₂₁N .

- Key Differences :

- Backbone : Linear hexane chain vs. cyclohexane ring.

- Substituents : Ethyl and methyl groups on a linear amine.

- Implications :

- Linear structure may confer higher flexibility but lower steric hindrance compared to cyclohexane derivatives.

Data Table: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State (RT) |

|---|---|---|---|---|---|

| n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine | Not provided | C₁₀H₂₁NO₂S* | ~225* | Ethylamine, ethylsulfonyl | Not available |

| N-Ethyl-2-methanesulfonylcyclohexan-1-amine | 1343701-24-5 | C₉H₁₉NO₂S | 205.32 | Ethylamine, methanesulfonyl | Not available |

| 2-Ethyl-N-methylcyclohexan-1-amine | 252854-42-5 | C₉H₁₉N | 141.26 | Ethyl, methyl | Liquid |

| N-Ethyl-1-phenylcyclohexan-1-amine | 2201-15-2 | C₁₄H₂₁N | 203.33 | Ethylamine, phenyl | Not available |

*Estimated based on structural analogs.

Biological Activity

n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclohexane ring substituted with an ethylsulfonyl group and an amine group. The presence of these functional groups is crucial for its biological activity, as they can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of enzyme activity or modification of protein functions.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing sulfonyl groups have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro assays demonstrated that these compounds reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2, suggesting their potential as anti-inflammatory agents .

Cytotoxicity and Antitumor Activity

The compound's structural features may also endow it with cytotoxic properties. Research into structurally related compounds has shown that certain sulfonamide derivatives possess significant antitumor activity against various cancer cell lines. The mechanism often involves interference with cellular proliferation pathways, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is essential for optimizing its biological activity. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Ethylsulfonyl group | Enhances electrophilicity and reactivity |

| Amine group | Facilitates hydrogen bonding interactions |

| Cyclohexane ring | Provides steric hindrance affecting binding |

Modifications to the ethylsulfonyl group have been shown to significantly alter the compound's potency against specific targets, indicating that careful tuning of these substituents can lead to improved therapeutic profiles .

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that similar sulfonamide derivatives significantly inhibited COX-2 activity in vitro, leading to reduced inflammatory markers in treated cells .

- Antitumor Activity : In another study, compounds with structural similarities exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising antitumor potential .

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific phospholipases, further supporting its role in modulating inflammatory responses .

Q & A

Q. What are the recommended synthetic routes for n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of cyclohexanamine derivatives typically involves multi-step reactions. For example, sulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether intermediates . A plausible route for n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine could involve:

Cyclohexene intermediate preparation : React cyclohexene oxide with ethylamine to form N-ethylcyclohexanamine.

Sulfonation : Treat the intermediate with ethylthiol followed by oxidation (e.g., H₂O₂ or meta-chloroperbenzoic acid) to install the ethylsulfonyl group.

Optimization should focus on temperature control (e.g., 0–25°C for sulfonation) and catalyst selection (e.g., trifluoroacetic acid for reductive amination steps, as seen in analogous syntheses) .

Q. How can researchers characterize n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm stereochemistry and substituent positions. For cyclohexane derivatives, coupling constants (e.g., axial vs. equatorial protons) and splitting patterns are critical .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI+) to detect the molecular ion peak (e.g., m/z ~220–250 range, depending on substituents) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity and resolve stereoisomers .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is unavailable, general precautions for sulfonated amines include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- First-Aid Measures : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

- Waste Disposal : Segregate as hazardous organic waste and incinerate via EPA/DOT-compliant methods .

Advanced Research Questions

Q. How does stereochemistry influence the physicochemical and biological properties of this compound?

- Methodological Answer : Stereochemical effects can be studied via:

- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .

- Molecular Dynamics Simulations : Compare energy-minimized conformers (e.g., axial vs. equatorial sulfonyl groups) to predict solubility and membrane permeability.

- Pharmacological Assays : Test stereoisomers against target receptors (e.g., GPCRs or ion channels) to correlate configuration with activity .

Q. What computational approaches are suitable for modeling the reactivity and stability of n-Ethyl-2-(ethylsulfonyl)cyclohexan-1-amine in aqueous solutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonyl group to predict hydrolysis susceptibility.

- pKa Estimation : Use software like MarvinSketch or ACD/pKa to assess protonation states at physiological pH.

- Solubility Prediction : Apply the Hansen solubility parameters to optimize solvent systems for crystallization .

Q. How can researchers address discrepancies in reported biological activity data for sulfonated cyclohexanamine derivatives?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀/EC₅₀ values from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers.

- Assay Standardization : Validate protocols using positive controls (e.g., VEGFR2 inhibitors for kinase assays) .

- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with activity trends to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.